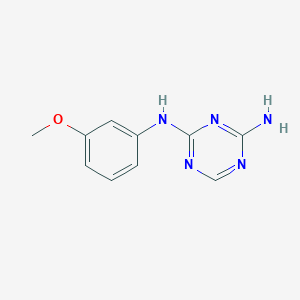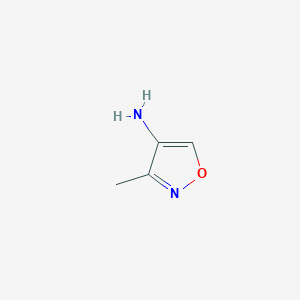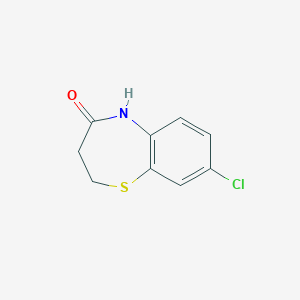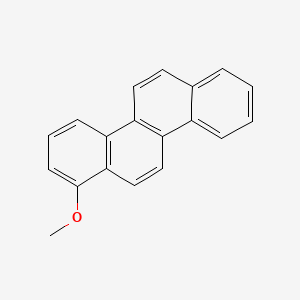
1-Methoxychrysene
Vue d'ensemble
Description
1-Methoxychrysene is a chemical compound with the molecular formula C19H14O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Methoxychrysene consists of 19 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 242.3145 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methoxychrysene include its structure, synthetic routes, and safety information . It also has specific properties such as critical pressure, heat capacity at constant pressure, and enthalpy .Applications De Recherche Scientifique
Ultraviolet Spectral Absorption Analysis
1-Methoxychrysene and related compounds have been studied for their ultraviolet spectral absorption characteristics. This research is crucial in identifying methylated metabolites of chrysene and understanding the relationship between spectral absorption and fluorescence intensity (Holiday & Jope, 1950).
Synthesis of Chrysenols
1-Methoxychrysene plays a role in the synthesis of chrysenols, which are significant in studying the metabolism of chrysene in living organisms. The production of pure chrysenols for reference materials is essential for understanding various aspects of chrysene metabolism (Jørgensen & Joensen, 2008).
Electrosynthesis Applications
Studies on electrosynthesis have explored the use of 1-methoxychrysene derivatives in the synthesis of valuable chemicals. This includes the paired electrolysis of compounds to produce two valuable chemicals with no waste product, demonstrating a complete electron economy (Sherbo et al., 2018).
Photovoltaic Research
In polymer-based photovoltaic cells, derivatives of 1-methoxychrysene, such as 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), have been widely studied. These materials are crucial in bulk-heterojunction structure for solar cells (Dang, Hirsch, & Wantz, 2011).
Chemical Analysis Techniques
The compound has also been used in the development of analytical techniques, such as scaled quantum FT-IR and FT-Raman spectral analysis, to understand structural and vibrational properties of related compounds (Govindarajan, Periandy, & Ganesan, 2010).
Biotransformation Studies
1-Methoxychrysene is significant in biotransformation studies, especially in understanding the environmental pollutant chrysene. Research in this area includes exploring the microbial conversion of chrysene to various metabolites, which helps in understanding pollutant degradation processes (Boyd et al., 1997).
Polymer Synthesis
The compound is involved in the synthesis of polymers, such as polyphenylenevinylene derivatives, which have applications in high molecular weight, high-spin organic polymers with properties suitable for various industrial applications (Kurata, Pu, & Nishide, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFCKMTRJUMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554260 | |
| Record name | 1-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxychrysene | |
CAS RN |
63020-57-5 | |
| Record name | 1-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






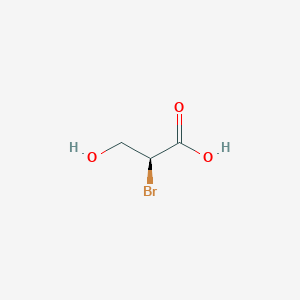
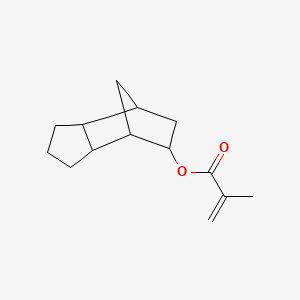

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)


